molecular formula C10H15NO3 B8473732 3-Ethoxy-4-tert-butylamino-cyclobut-3-ene-1,2-dione

3-Ethoxy-4-tert-butylamino-cyclobut-3-ene-1,2-dione

Cat. No. B8473732
M. Wt: 197.23 g/mol
InChI Key: FVDCFYDEVIRTGE-UHFFFAOYSA-N
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Patent
US05750574

Procedure details

To a room temperature solution of 5.81 g (34 mmol) of 3,4-diethoxy-3-cyclobutene-1,2-dione and 50 mL of THF was added 2.9 g (34 mmol) of tert-butyl amine. After stirring at room temperature for 12 hours, the reaction mixture was evaporated to a yellow oil. Flash chromatography on silica gel, eluting with 0 to 5% MeOH/CH2Cl2 gave 6.2 g (34 mmol, a 100% yield) of the title compound as a white solid: mp: 80°-82° C.; 1H NMR: (300 MHz, DMSO-d6): δ1.30-1.62 (m, 12H), 4.70-4.93 (m, 2H), 5.50-6.42 (brm, 1H); IR (KBr, cm-1): 3214w, 3144m, 3071w, 2973m, 2941m, 1794m, 1702s, 1606s, 1577s, 1500-1442brs; MS (CI) m/z (relative intensity): 198 (M+H, 100); Anal. Calcd. for C10H15NO3 : C, 60.90; H, 7.67; N, 7.10. Found: C, 61.03; H, 7.66; N, 6.98.
Quantity
5.81 g
Type
reactant
Reaction Step One
Quantity
2.9 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Yield
100%

Identifiers

REACTION_CXSMILES
C(O[C:4]1[C:5](=[O:12])[C:6](=[O:11])[C:7]=1[O:8][CH2:9][CH3:10])C.[C:13]([NH2:17])([CH3:16])([CH3:15])[CH3:14]>C1COCC1>[CH2:9]([O:8][C:7]1[C:6](=[O:11])[C:5](=[O:12])[C:4]=1[NH:17][C:13]([CH3:16])([CH3:15])[CH3:14])[CH3:10]

Inputs

Step One
Name
Quantity
5.81 g
Type
reactant
Smiles
C(C)OC=1C(C(C1OCC)=O)=O
Name
Quantity
2.9 g
Type
reactant
Smiles
C(C)(C)(C)N
Name
Quantity
50 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring at room temperature for 12 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction mixture was evaporated to a yellow oil
WASH
Type
WASH
Details
Flash chromatography on silica gel, eluting with 0 to 5% MeOH/CH2Cl2
CUSTOM
Type
CUSTOM
Details
gave 6.2 g (34 mmol

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
C(C)OC=1C(C(C1NC(C)(C)C)=O)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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